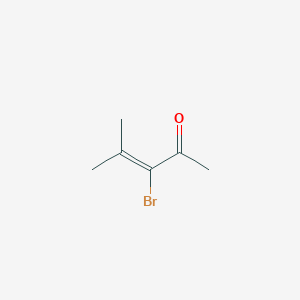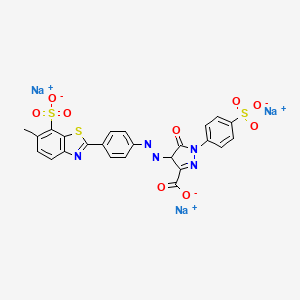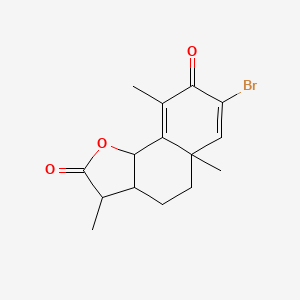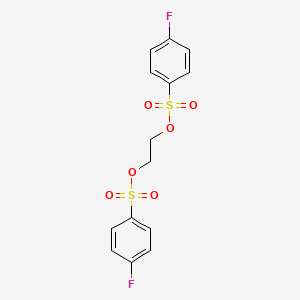
Ethane-1,2-diyl bis(4-fluorobenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane-1,2-diyl bis(4-fluorobenzenesulfonate) is a chemical compound with the molecular formula C14H12F2O6S2. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound is characterized by the presence of two 4-fluorobenzenesulfonate groups attached to an ethane-1,2-diyl backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diyl bis(4-fluorobenzenesulfonate) typically involves the reaction of ethane-1,2-diol with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for ethane-1,2-diyl bis(4-fluorobenzenesulfonate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Ethane-1,2-diyl bis(4-fluorobenzenesulfonate) undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate groups can be replaced by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The compound can be hydrolyzed to produce ethane-1,2-diol and 4-fluorobenzenesulfonic acid.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with ethane-1,2-diyl bis(4-fluorobenzenesulfonate) include:
Nucleophiles: Amines, thiols, alcohols
Solvents: Dichloromethane, tetrahydrofuran, acetonitrile
Catalysts: Bases like pyridine, triethylamine
Major Products
The major products formed from reactions involving ethane-1,2-diyl bis(4-fluorobenzenesulfonate) depend on the type of reaction. For example, nucleophilic substitution with an amine would yield an ethane-1,2-diyl bis(amine) derivative and 4-fluorobenzenesulfonic acid .
Wissenschaftliche Forschungsanwendungen
Ethane-1,2-diyl bis(4-fluorobenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent in protein studies.
Medicine: Explored for its potential as a drug delivery agent and in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethane-1,2-diyl bis(4-fluorobenzenesulfonate) involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The compound’s sulfonate groups are good leaving groups, making it reactive towards nucleophiles. This property is exploited in various chemical and biochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethane-1,2-diyl bis(4-methylbenzenesulfonate)
- Ethane-1,2-diyl bis(4-chlorobenzenesulfonate)
- Ethane-1,2-diyl bis(4-bromobenzenesulfonate)
Uniqueness
Ethane-1,2-diyl bis(4-fluorobenzenesulfonate) is unique due to the presence of fluorine atoms in its structure. Fluorine imparts distinct chemical properties, such as increased stability and reactivity, compared to its methyl, chloro, and bromo counterparts. This makes it particularly useful in applications requiring high reactivity and specificity .
Eigenschaften
CAS-Nummer |
6278-61-1 |
|---|---|
Molekularformel |
C14H12F2O6S2 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)sulfonyloxyethyl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C14H12F2O6S2/c15-11-1-5-13(6-2-11)23(17,18)21-9-10-22-24(19,20)14-7-3-12(16)4-8-14/h1-8H,9-10H2 |
InChI-Schlüssel |
OLVGNYXEWSUSPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)S(=O)(=O)OCCOS(=O)(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


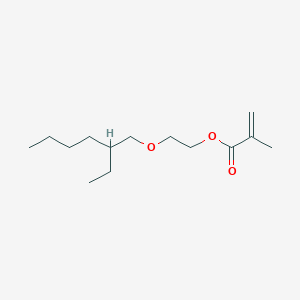

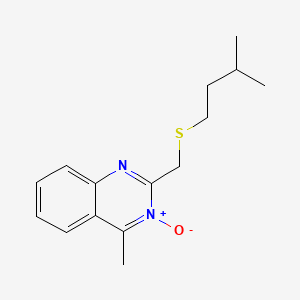


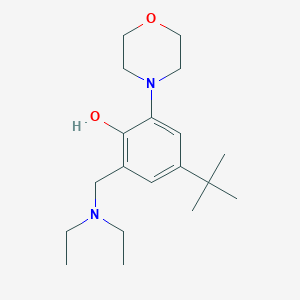
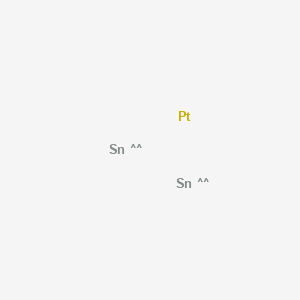
![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
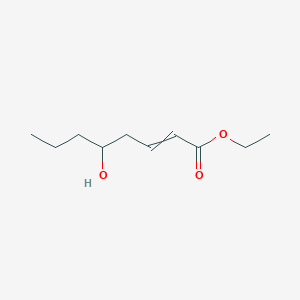
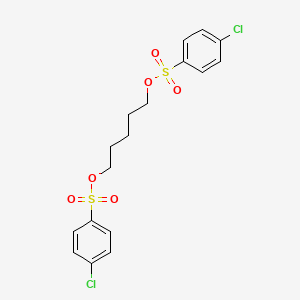
![6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14730119.png)
